1'-(3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoyl)-[1,4'-bipiperidine]-4'-carboxamide
Description
This compound features a benzotriazinone core linked via a propanoyl group to a bipiperidine-carboxamide scaffold. The benzotriazinone moiety (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl) is a heterocyclic system known for its electron-deficient nature, enabling interactions with biological targets such as enzymes or receptors .
Synthesis Pathway: The synthesis likely follows methods analogous to benzotriazinone derivatives (e.g., compounds 14a–14n in ):
Isatin oxidation: Isatin is oxidized to isatoic anhydride using H₂O₂/HCOOH .
Amidation: Reaction with aminopropionic acid derivatives forms intermediates.
Cyclization: Diazotization with NaNO₂/HCl yields the benzotriazinone core .
Coupling: The triazinone-propanoyl intermediate is conjugated to bipiperidine-carboxamide using coupling reagents like HCTU or TCT:DMF adducts .
Properties
IUPAC Name |
1-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O3/c22-20(30)21(26-11-4-1-5-12-26)9-14-25(15-10-21)18(28)8-13-27-19(29)16-6-2-3-7-17(16)23-24-27/h2-3,6-7H,1,4-5,8-15H2,(H2,22,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVOFOYJWBXMFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C(=O)CCN3C(=O)C4=CC=CC=C4N=N3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1'-(3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoyl)-[1,4'-bipiperidine]-4'-carboxamide involves multiple reaction steps. The process typically begins with the formation of the benzo[d][1,2,3]triazinone ring through the reaction of an appropriate aromatic amine with nitrous acid. Subsequent steps may include acylation reactions to introduce the propanoyl group and coupling reactions to attach the bipiperidine moiety. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to facilitate the formation of the desired compound.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through optimized synthetic routes that ensure high yield and purity. Automation and continuous flow reactors may be employed to streamline the production process, reduce reaction times, and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 1'-(3-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoyl)-[1,4'-bipiperidine]-4'-carboxamide can undergo various chemical reactions, including:
Oxidation: : This compound can be oxidized under specific conditions to yield oxidized derivatives.
Reduction: : Reduction reactions can convert this compound into reduced forms with different pharmacological properties.
Substitution: : Substitution reactions can replace specific functional groups within the compound, leading to the formation of analogs with potentially enhanced properties.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides) are commonly used in these reactions. Reaction conditions vary depending on the desired transformation, but often include the use of solvents (e.g., dichloromethane), temperature control, and inert atmospheres (e.g., nitrogen gas).
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the compound, each with distinct chemical and biological properties.
Scientific Research Applications
Chemistry: : This compound serves as a valuable building block for the synthesis of more complex molecules.
Biology: : It is used as a tool to study cellular processes and signal transduction pathways.
Medicine: : Research indicates that this compound may possess therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: : It is utilized in the development of novel materials with specific chemical and physical properties.
Mechanism of Action
Molecular Targets and Pathways: The exact mechanism of action of 1'-(3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoyl)-[1,4'-bipiperidine]-4'-carboxamide is complex and involves multiple molecular targets. Studies suggest that it interacts with specific enzymes and receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to altered signal transduction and cellular responses.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle: Benzotriazinone's electron-deficient nature contrasts with benzooxazinones (e.g., 17b), which have electron-rich oxygen atoms, altering binding interactions .
α-Glucosidase Inhibition
- Benzotriazinone Sulfonamides (e.g., 5c): High potency (IC₅₀ = 29.75 µM) due to sulfonamide's hydrogen-bonding capacity with enzyme active sites .
- Benzotriazinone Carboxamides (e.g., 14a): Moderate activity (IC₅₀ ~30 µM); alkyl/aryl substitutions on the carboxamide modulate lipophilicity and binding .
- Target Compound : Predicted activity via bipiperidine's basic nitrogen, which may enhance solubility and mimic acarbose's ammonium interactions .
CNS Activity
Biological Activity
The compound 1'-(3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoyl)-[1,4'-bipiperidine]-4'-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. The structural components of this compound suggest diverse mechanisms of action that could be explored for therapeutic applications.
Structural Overview
The compound features a triazinone core , which is known for its biological activity, fused with a bipiperidine moiety . This unique combination may enhance its interaction with biological targets compared to structurally similar compounds.
Biological Activity Spectrum
Research indicates that compounds containing triazine or triazinone structures exhibit a variety of biological activities. The biological activity spectrum of this compound can be categorized into several key areas:
- Anticancer Activity : The triazine derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains.
- Neuroprotective Effects : The bipiperidine structure may contribute to neuroprotective properties, potentially useful in neurodegenerative diseases.
The mechanism of action for the compound involves several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell growth and proliferation.
- Modulation of Signaling Pathways : It could affect signaling pathways such as PI3K/Akt, which are crucial for cell survival and apoptosis.
- Interaction with Receptors : The bipiperidine moiety may interact with neurotransmitter receptors, influencing neuroprotective effects.
Research Findings and Case Studies
Several studies have investigated the biological activity of compounds similar to 1'-(3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoyl)-[1,4'-bipiperidine]-4'-carboxamide . Below are summarized findings from various research efforts:
| Study | Findings |
|---|---|
| Nishimoto et al. (2008) | Reported that triazine derivatives exhibit potent anticancer activity and can modulate apoptosis-related pathways through caspase inhibition. |
| Cai et al. (2017) | Demonstrated that compounds with similar structures selectively inhibit AMPA receptors, suggesting potential neuroprotective effects. |
| Research on Triazine Derivatives | Highlighted their broad-spectrum antimicrobial activities against Gram-positive and Gram-negative bacteria. |
Synthesis and Characterization
The synthesis of the compound typically involves multi-step organic reactions, including:
- Formation of the Triazinone Core : Utilizing cyclization reactions involving appropriate precursors.
- Attachment of the Bipiperidine Moiety : Achieved through amide bond formation.
Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
